molecular formula C10H15F2NO2 B2834502 N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide CAS No. 2361658-27-5

N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide

Cat. No.: B2834502
CAS No.: 2361658-27-5
M. Wt: 219.232
InChI Key: JUODFEWVSOYPBR-UHFFFAOYSA-N
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Description

N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide is a synthetic organic compound with the molecular formula C10H15F2NO2 and a molecular weight of 219.232 g/mol This compound features a cyclobutyl ring substituted with a methoxy group and two fluorine atoms, linked to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The initial step involves the preparation of the cyclobutyl intermediate. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene, followed by methoxylation using methanol in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The difluorination of the cyclobutyl intermediate is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.

    Coupling with Prop-2-enamide: The final step involves coupling the difluorinated cyclobutyl intermediate with prop-2-enamide. This can be achieved through a nucleophilic substitution reaction using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its fluorinated cyclobutyl ring can impart unique physical properties, making it useful in developing advanced materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving cyclobutyl derivatives and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The difluorinated cyclobutyl ring can enhance binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2-Difluoro-2-(1-methoxycyclopropyl)ethyl]prop-2-enamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide is unique due to its cyclobutyl ring, which provides distinct steric and electronic properties compared to cyclopropyl or cyclohexyl analogs. These differences can result in varied biological activities and physical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-3-8(14)13-7-10(11,12)9(15-2)5-4-6-9/h3H,1,4-7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUODFEWVSOYPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(CNC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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